Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
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Overview
Description
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is an organic compound with the molecular formula C20H17N3O2 It is known for its unique structure, which includes a pyrimidine ring substituted with an ethyl ester and a diphenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate typically involves the reaction of 5-amino-2-pyrimidinecarboxylic acid with diphenylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as toluene or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diphenylmethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrimidine ring.
Reduction: Formation of reduced derivatives with altered diphenylmethylene groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing the ethyl ester.
Scientific Research Applications
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylene group but different core structure.
Benzyl-N-(diphenylmethylene)-glycine ethyl ester: A related compound with a benzyl group instead of the pyrimidine ring.
Uniqueness
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is unique due to its combination of a pyrimidine ring and a diphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C18H18N2O2
- Molecular Weight : 298.35 g/mol
This compound features a pyrimidine ring, which is known for its versatility in drug design, particularly in the development of therapeutics targeting various biological pathways.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis in tumor cells.
- Inhibition of specific kinases involved in cancer cell signaling pathways.
A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could reduce pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways indicates its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .
3. Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its structural features allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. This antimicrobial activity positions it as a candidate for developing new antibiotics, particularly against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of tropomyosin-related kinases (Trk), which are involved in cancer progression and pain signaling pathways. Inhibiting these kinases could provide targeted therapy for cancers and neuropathic pain .
- Cytokine Modulation : By influencing cytokine production and signaling pathways, this compound can potentially reduce inflammation and modulate immune responses .
Data Summary
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antitumor | Significant | Induction of apoptosis; kinase inhibition |
Anti-inflammatory | Moderate | Cytokine modulation |
Antimicrobial | Promising | Disruption of bacterial membranes |
Case Studies
- Antitumor Efficacy : A study published in Expert Opinion on Therapeutic Patents reported that pyrimidine derivatives similar to this compound exhibited significant tumor growth inhibition in xenograft models .
- Anti-inflammatory Screening : In a comparative study with established anti-inflammatory agents, the compound showed comparable efficacy in reducing inflammation markers in animal models, suggesting its potential as an alternative treatment option .
- Antimicrobial Testing : Laboratory tests revealed that this compound displayed activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)19-21-13-17(14-22-19)23-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
PUQRUXYHVPWKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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